(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 118995-17-8
VCID: VC20797146
InChI: InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1
SMILES: CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C17H15NO3
Molecular Weight: 281.3 g/mol

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

CAS No.: 118995-17-8

Cat. No.: VC20797146

Molecular Formula: C17H15NO3

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone - 118995-17-8

Specification

CAS No. 118995-17-8
Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
IUPAC Name (2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Standard InChI InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1
Standard InChI Key XWBOGYZALFWLOF-WBMJQRKESA-N
Isomeric SMILES C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
SMILES CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator